molecular formula C13H10ClN3O2S B14945611 4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide

4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B14945611
M. Wt: 307.76 g/mol
InChI Key: ALCTZFTWBPOPAW-UHFFFAOYSA-N
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Description

4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzenesulfonamide group attached to a 1H-indazole moiety, with a chlorine atom at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1H-indazole-6-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its effects on various biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and induction of apoptosis. The compound’s sulfonamide group is crucial for its binding to the active site of the enzyme, while the indazole moiety enhances its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1H-indazol-6-yl)-2-(trifluoromethyl)benzenesulfonamide
  • 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide

Uniqueness

4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both the indazole and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to inhibit specific enzymes and pathways sets it apart from other similar compounds, providing opportunities for targeted drug development.

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide

InChI

InChI=1S/C13H10ClN3O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,(H,15,16)

InChI Key

ALCTZFTWBPOPAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl

solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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